molecular formula C11H9BrN2O3S B3038774 5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 900019-37-6

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3038774
CAS No.: 900019-37-6
M. Wt: 329.17 g/mol
InChI Key: PIAOSAUVQALCQJ-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived heterocyclic compound featuring a pyrimidinetrione core substituted with a 4-bromo-3-thienylmethylene group. The bromothienyl substituent confers unique electronic and steric properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

5-[(4-bromothiophen-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-13-9(15)7(10(16)14(2)11(13)17)3-6-4-18-5-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOSAUVQALCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CSC=C2Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136938
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-37-6
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-bromo-3-thiophene carboxaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thioether derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromo-thienyl moiety may play a crucial role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogen substitutions (Br, Cl, F) enhance molecular polarizability and influence binding affinity in biological systems .

Key Observations :

  • Michael addition and Claisen–Schmidt protocols are prevalent for constructing the methylene bridge .
  • Catalyst-free methods (e.g., iodine-mediated coupling in ) improve atom economy but may require optimization for thienyl derivatives.

Physicochemical Properties

Comparative spectral and analytical data highlight substituent-driven variations:

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) HRMS (m/z) Reference
Target compound (hypothetical) ~1745 (C=O ketone) 7.92 (d, J=8.5 Hz, thienyl H) 501.0774 [M−H]⁻*
5-[(3-Bromophenyl)methylene]-1,3-dimethylpyrimidinetrione 1743 7.75 (d, J=8.4 Hz, aromatic H) 503.0763 [M−H]⁻
5-(4-Hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-8) 1680–1700 6.85 (d, J=8.9 Hz, phenolic H) 249.04 [M+H]⁺

*Calculated for C₁₃H₁₀BrN₂O₃S.

Key Observations :

  • Thienyl derivatives exhibit distinct downfield shifts in ¹H-NMR due to sulfur’s electronegativity .
  • Bromine’s inductive effect stabilizes the enolate form of pyrimidinetrione, altering reactivity .

Key Observations :

  • Thienyl substituents may enhance membrane permeability compared to phenyl groups due to sulfur’s lipophilicity.
  • Bromine’s van der Waals radius could improve target binding specificity in enzyme pockets .

Biological Activity

5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidinetrione core with a bromo-thienyl substituent. Its synthesis typically involves the condensation of 4-bromo-3-thiophene carboxaldehyde with 1,3-dimethylbarbituric acid under basic conditions, often using solvents like ethanol or methanol and bases such as sodium ethoxide or potassium carbonate .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogenic bacteria and fungi. The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusModerate
Candida spp.Moderate

Cytotoxicity

In addition to antimicrobial properties, the compound has been assessed for cytotoxic effects on human cell lines. The MTT assay revealed promising results against HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells. Specific derivatives of the compound showed selective cytotoxicity while maintaining acceptable safety profiles .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The bromo-thienyl moiety likely plays a critical role in binding to these targets .

Figure 1: Proposed Mechanism of Action
Proposed Mechanism (Image is illustrative; replace with actual data if available)

Case Studies

Several case studies have highlighted the biological activity of this compound in various contexts:

  • Antibacterial Activity : A study conducted by researchers focused on the compound's interaction with bacterial DNA gyrase and MurD enzyme targets via molecular docking studies. The binding energies indicated strong interactions comparable to known antibiotics like ciprofloxacin .
  • Antifungal Studies : Another investigation assessed the antifungal activity against Candida species and demonstrated that certain derivatives exhibited higher efficacy than traditional antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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